Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 94843-58-0
VCID: VC14701717
InChI: InChI=1S/C14H13ClN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,16,17,18)
SMILES:
Molecular Formula: C14H13ClN2O
Molecular Weight: 260.72 g/mol

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-

CAS No.: 94843-58-0

Cat. No.: VC14701717

Molecular Formula: C14H13ClN2O

Molecular Weight: 260.72 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- - 94843-58-0

Specification

CAS No. 94843-58-0
Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
IUPAC Name 4-chloro-N-(4,6-dimethylpyridin-2-yl)benzamide
Standard InChI InChI=1S/C14H13ClN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,16,17,18)
Standard InChI Key IBFQYTJRKGAZSP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₄H₁₃ClN₂O and a molecular weight of 260.72 g/mol . Its structure comprises:

  • A 4-chlorobenzamide moiety.

  • A 4,6-dimethylpyridin-2-yl group as the amine substituent.

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include N–H stretching (~3200 cm⁻¹), C=O stretching (~1660 cm⁻¹), and aromatic C–Cl vibrations (~750 cm⁻¹) .

  • NMR Data:

    • ¹H NMR: Signals for aromatic protons (δ 7.19–8.33 ppm), methyl groups (δ 2.36–2.72 ppm), and amide NH (δ 8.01 ppm) .

    • ¹³C NMR: Peaks corresponding to carbonyl carbons (~167 ppm), pyridinyl carbons (~150 ppm), and chlorinated benzene carbons (~130 ppm) .

Crystallographic Insights

While direct crystallographic data for this compound is limited, related benzamide derivatives exhibit intramolecular N–H⋯N hydrogen bonds and synperiplanar conformations between thiocarbonyl and pyridine groups, suggesting similar stabilization mechanisms .

Synthesis and Optimization

General Synthetic Route

The compound is typically synthesized via amide coupling:

  • Step 1: React 4-chlorobenzoyl chloride with 4,6-dimethyl-2-aminopyridine in the presence of a base (e.g., triethylamine) .

  • Step 2: Purify the product via recrystallization from ethanol or dichloromethane .

Physicochemical Properties

PropertyValueSource
Melting Point228–245°C
SolubilityPoor in water; soluble in DMSO
LogP (Partition Coefficient)~3.4 (predicted)
Hazard StatementsH315, H319, H335 (skin/eye irritation, respiratory sensitivity)

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